Cas no 2138173-97-2 (4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione)

4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione structure
2138173-97-2 structure
Product Name:4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione
CAS No:2138173-97-2
MF:C5H7NO3S
MW:161.178980112076
CID:6577117
PubChem ID:165840591
Update Time:2025-07-22

4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione Chemical and Physical Properties

Names and Identifiers

    • EN300-703368
    • 4lambda6-thia-5-azaspiro[2.4]heptane-4,4,6-trione
    • 2138173-97-2
    • 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione
    • Inchi: 1S/C5H7NO3S/c7-4-3-5(1-2-5)10(8,9)6-4/h1-3H2,(H,6,7)
    • InChI Key: XCPOHLAACFHOKK-UHFFFAOYSA-N
    • SMILES: S1(C2(CC(N1)=O)CC2)(=O)=O

Computed Properties

  • Exact Mass: 161.01466426g/mol
  • Monoisotopic Mass: 161.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 71.6Ų

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Additional information on 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione

Chemical Profile of 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione (CAS No. 2138173-97-2)

4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its distinct molecular architecture and potential pharmacological properties. This compound, identified by the CAS number 2138173-97-2, belongs to a class of spirocyclic azathiazole derivatives, which are known for their versatility in drug design. The presence of both azathiazole and spirocyclic moieties imparts a rich chemical space for functionalization, making it an attractive scaffold for developing novel therapeutic agents.

The molecular framework of 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione consists of a seven-membered spirocyclic core linked by a sulfur atom to an azathiazole ring system. This arrangement creates a rigid yet flexible structure that can interact with biological targets in multiple ways. The compound’s trione functional group further enhances its reactivity and potential for further derivatization, enabling the synthesis of analogues with tailored properties.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to exhibit conformational rigidity, which can improve binding affinity and selectivity in drug-receptor interactions. Spirocyclic azathiazoles, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The unique structural features of 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione make it a compelling candidate for further investigation in these contexts.

One of the most intriguing aspects of this compound is its potential to modulate biological pathways by acting as a ligand for specific protein targets. Preliminary computational studies suggest that the spirocyclic core can adopt multiple conformations, allowing it to interact with diverse binding pockets. Additionally, the azathiazole moiety is known to exhibit favorable interactions with nucleophilic residues in enzymes and receptors, which could be exploited for therapeutic purposes.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Azathiazole derivatives, including 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione, have been extensively studied for their ability to interfere with key biological processes involved in disease pathogenesis. For instance, some derivatives have demonstrated inhibitory activity against enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain.

The synthesis of 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the spirocyclic core and subsequent functionalization of the azathiazole ring system. The use of advanced catalytic methods has recently enabled more efficient and sustainable synthetic routes, reducing the environmental impact of producing such complex molecules.

The pharmacological evaluation of 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione has begun to reveal its potential as a lead compound for drug development. In vitro assays have shown that it exhibits moderate activity against certain cancer cell lines by inhibiting proliferation and inducing apoptosis. Furthermore, preliminary studies suggest that it may possess anti-inflammatory properties by modulating cytokine production and immune cell function.

One of the challenges in developing this compound into a therapeutic agent is its solubility and bioavailability. However, strategies such as prodrug design and formulation optimization are being explored to enhance its pharmacokinetic properties. Additionally, computational modeling techniques are being employed to predict how modifications to the molecular structure could improve its binding affinity and selectivity.

The future prospects for 4lambda6-Thia-5-azaspiro[2.4]heptane-4,4,6-trione are promising given its unique structural features and preliminary biological activity. Ongoing research aims to elucidate its mechanism of action at a molecular level and identify potential off-target effects that could influence its clinical utility. Collaborative efforts between synthetic chemists and biologists will be crucial in translating this compound from a laboratory curiosity into a viable therapeutic option.

In conclusion, 4lambda6-Thia-5-azaspiro[2.4]heptane- 44 , 66 -trione (CAS No . 2138173 -97 - 2 ) represents an exciting advancement in medicinal chemistry . Its distinct molecular architecture , coupled with promising preclinical data , positions it as a valuable scaffold for developing novel therapeutics . As research continues , we can anticipate further insights into its potential applications across various disease areas .

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